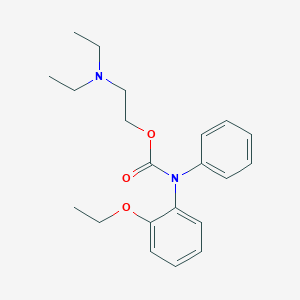
3,3'-Bis((3,5-dimethylpiperidino)methyl)-4,4'-biphenyldiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-Bis((3,5-dimethylpiperidino)methyl)-4,4'-biphenyldiol is a chemical compound that belongs to the family of bisphenol derivatives. It is commonly referred to as BDP. BDP has gained significant attention from the scientific community due to its potential applications in various fields, including material science, pharmaceuticals, and nanotechnology.
Mecanismo De Acción
The mechanism of action of BDP is not fully understood. However, studies have shown that BDP can interact with biological molecules, including proteins and nucleic acids. BDP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BDP has also been shown to have antimicrobial activity against various bacterial strains.
Biochemical and Physiological Effects:
BDP has been shown to have a low toxicity profile and is relatively safe for use in lab experiments. BDP has been shown to have low cytotoxicity against normal cells and has a low potential for inducing genotoxicity. BDP has been shown to have a moderate affinity for binding to proteins and nucleic acids, which can affect their biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield and purity. BDP has a low toxicity profile and is relatively safe for use in lab experiments. However, BDP has some limitations, including its solubility in water, which can limit its use in biological assays. BDP can also undergo degradation under certain conditions, which can affect its biological activity.
Direcciones Futuras
There are several future directions for the study of BDP. One potential direction is the development of BDP-based materials for use in various applications, including drug delivery and tissue engineering. Another potential direction is the investigation of BDP as an anticancer agent, including the study of its mechanism of action and potential use in combination with other drugs. Additionally, the development of BDP-based nanocarriers for targeted drug delivery is an area of active research.
Métodos De Síntesis
The synthesis of BDP involves the reaction of 4,4'-biphenyldiol with 3,5-dimethylpiperidine and formaldehyde in the presence of an acid catalyst. The reaction proceeds through a Mannich-type reaction, resulting in the formation of BDP. The synthesis method has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential applications in various fields. In material science, BDP has been used as a building block for the synthesis of functionalized polymers and dendrimers. In pharmaceuticals, BDP has been investigated for its potential use as an anticancer agent and as a drug delivery vehicle. BDP has also been studied for its potential applications in nanotechnology, including the development of nanosensors and nanocarriers.
Propiedades
Número CAS |
106609-42-1 |
|---|---|
Fórmula molecular |
C28H40N2O2 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
2-[(3,5-dimethylpiperidin-1-yl)methyl]-4-[3-[(3,5-dimethylpiperidin-1-yl)methyl]-4-hydroxyphenyl]phenol |
InChI |
InChI=1S/C28H40N2O2/c1-19-9-20(2)14-29(13-19)17-25-11-23(5-7-27(25)31)24-6-8-28(32)26(12-24)18-30-15-21(3)10-22(4)16-30/h5-8,11-12,19-22,31-32H,9-10,13-18H2,1-4H3 |
Clave InChI |
QJKAMUSWBQLKHT-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)O)CN4CC(CC(C4)C)C)O)C |
SMILES canónico |
CC1CC(CN(C1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)O)CN4CC(CC(C4)C)C)O)C |
Sinónimos |
4,4'-Biphenyldiol, 3,3'-bis((3,5-dimethylpiperidino)methyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



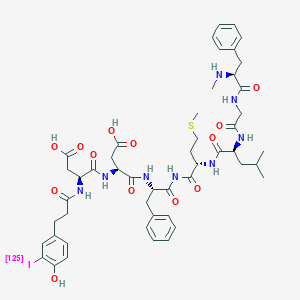
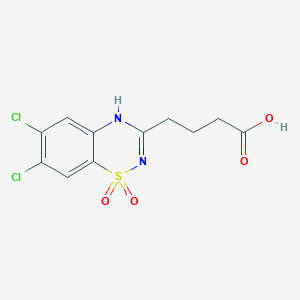
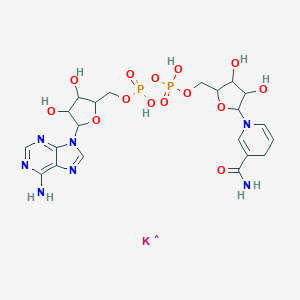
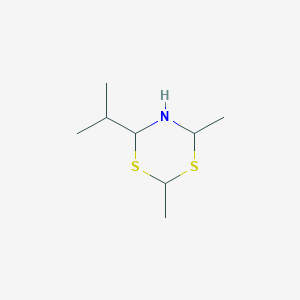
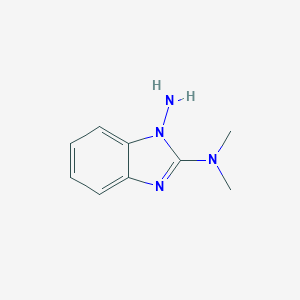
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
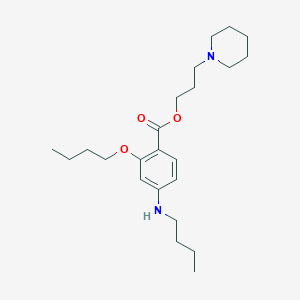
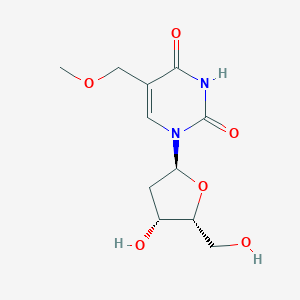

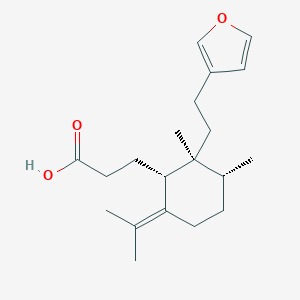
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)

